

solubility of 2-Amino-3,5-dibromopyridine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,5-dibromopyridine

Cat. No.: B040352

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Amino-3,5-dibromopyridine** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.^[1] This technical guide provides a comprehensive examination of the solubility of **2-Amino-3,5-dibromopyridine** (CAS: 35486-42-1), a vital heterocyclic building block in the synthesis of various pharmaceuticals.^{[2][3]} We will explore the molecular properties governing its solubility, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics.

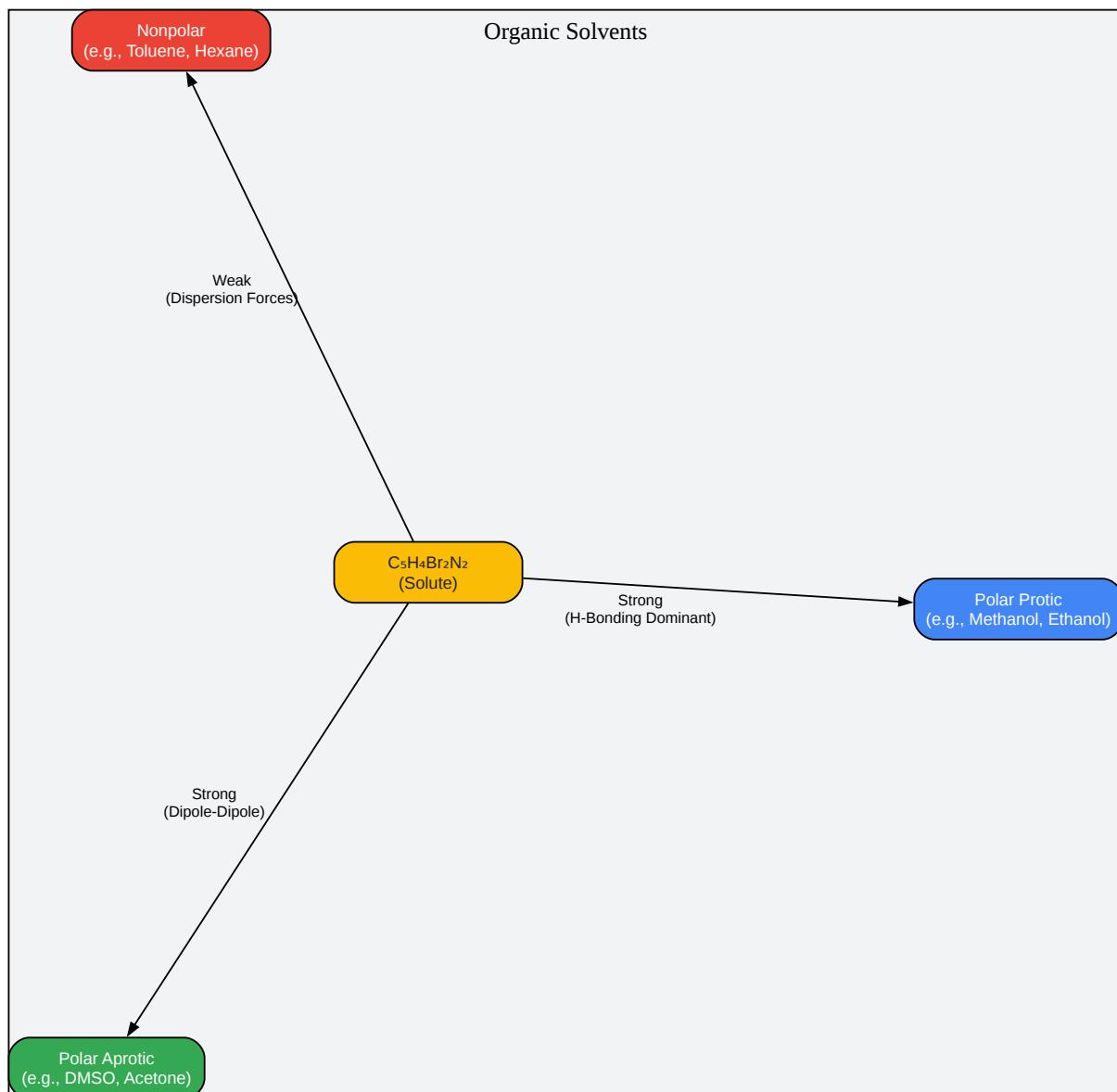
Physicochemical Profile of 2-Amino-3,5-dibromopyridine

Understanding the molecular structure and inherent properties of **2-Amino-3,5-dibromopyridine** is fundamental to predicting its interaction with various solvents. The molecule's architecture features a polar pyridine ring, a primary amine group capable of

hydrogen bonding, and two electron-withdrawing bromine atoms that increase its molecular weight and introduce lipophilic character.

The pyridine nitrogen and the amino group can act as hydrogen bond acceptors, while the hydrogens on the amine can act as hydrogen bond donors.^{[4][5]} This duality is a key determinant of its solubility in protic and aprotic polar solvents.

Table 1: Key Physicochemical Properties of **2-Amino-3,5-dibromopyridine**


Property	Value	Source(s)
CAS Number	35486-42-1	[2]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[2]
Molecular Weight	251.91 g/mol	[2]
Appearance	Yellow to brown fine crystalline powder	[2][3]
Melting Point	104-105 °C	[2][6]
pKa	1.89 ± 0.49 (Predicted)	[2]
XLogP3	1.9	[6]
Water Solubility	Insoluble	[2]

Guiding Principles of Solubility: A "Like Dissolves Like" Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.^[7] It posits that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For **2-Amino-3,5-dibromopyridine**, the key interactions are:

- Hydrogen Bonding: The $-\text{NH}_2$ group can donate hydrogen bonds, and the pyridine nitrogen and amine nitrogen can accept them. This is the dominant interaction in polar protic solvents (e.g., alcohols).
- Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and bromine atoms. This allows for strong interactions with polar aprotic solvents (e.g., DMSO, Acetone).
- London Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction with nonpolar solvents (e.g., Hexane, Toluene).

[Click to download full resolution via product page](#)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

While extensive quantitative data is not readily available in the literature, we can construct a reliable predicted solubility profile based on the compound's physicochemical properties and known qualitative observations. The compound is reportedly soluble in DMSO and can be recrystallized from aqueous ethanol and petroleum ether, indicating solubility in these systems. [2][8][9]

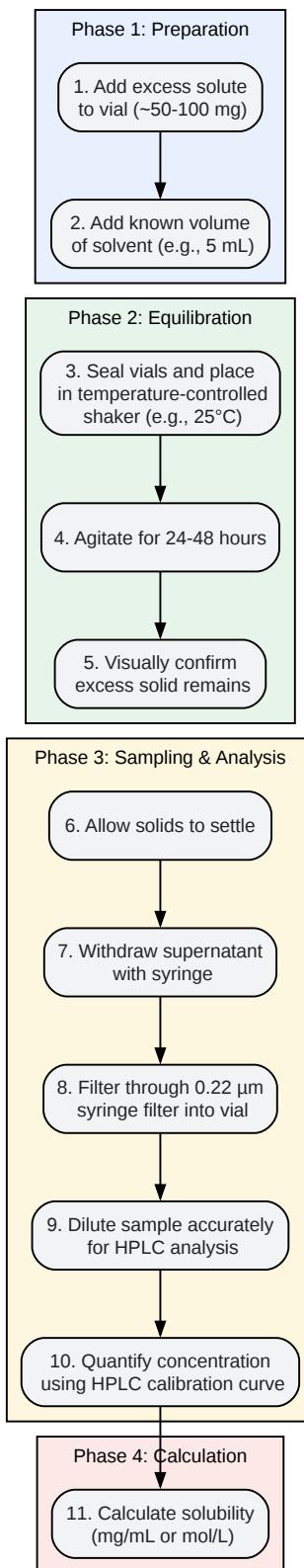
Table 2: Predicted Solubility of **2-Amino-3,5-dibromopyridine** in Common Organic Solvents

Solvent	Type	Key Interaction(s)	Predicted Solubility	Rationale
Methanol/Ethanol	Polar Protic	Hydrogen Bonding, Dipole-Dipole	High	The hydroxyl group of the alcohol can effectively hydrogen bond with the solute's amine and pyridine nitrogen.
Isopropanol	Polar Protic	Hydrogen Bonding, Dipole-Dipole	Moderate to High	Increased steric hindrance and alkyl character compared to methanol may slightly reduce solubility.
DMSO/DMF	Polar Aprotic	Dipole-Dipole	High	Strong dipole moment of the solvent effectively solvates the polar regions of the solute. DMSO solubility is confirmed. [9]
Acetonitrile	Polar Aprotic	Dipole-Dipole	Moderate	Less polar than DMSO/DMF, leading to slightly lower but still significant solubility.
Acetone	Polar Aprotic	Dipole-Dipole	Moderate	Good general-purpose solvent for moderately

				polar compounds.
Dichloromethane (DCM)	Polar Aprotic	Dipole-Dipole	Moderate to Low	Can engage in dipole interactions but lacks H-bonding capability, limiting its effectiveness.
Ethyl Acetate	Polar Aprotic	Dipole-Dipole	Moderate to Low	The ester functionality provides some polarity, but the overall character is less polar than ketones or nitriles.
Toluene	Nonpolar	London Dispersion	Low	The large, nonpolar aromatic ring of toluene has poor affinity for the polar functional groups of the solute.
Hexane/Heptane	Nonpolar	London Dispersion	Very Low / Insoluble	Aliphatic hydrocarbons cannot effectively overcome the strong solute- solute interactions in the crystal lattice.
Petroleum Ether	Nonpolar	London Dispersion	Low (higher when hot)	Used for purification,

suggesting the target is more soluble in the hot solvent than related impurities.^{[8][10]}

Authoritative Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method


To move from prediction to precise quantification, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.^{[1][11]} The protocol described below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility (S) of **2-Amino-3,5-dibromopyridine** in a selected organic solvent at 25 °C (or other specified temperature).

Materials and Equipment

- Solute: **2-Amino-3,5-dibromopyridine** (purity >99%)
- Solvents: HPLC-grade organic solvents of interest
- Equipment:
 - Analytical balance (4-decimal place)
 - Scintillation vials (e.g., 20 mL) with PTFE-lined caps
 - Orbital shaker with temperature control
 - Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Volumetric flasks and pipettes

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-5-bromopyridinium 3-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-3,5-dibromopyridine - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [solubility of 2-Amino-3,5-dibromopyridine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040352#solubility-of-2-amino-3-5-dibromopyridine-in-organic-solvents\]](https://www.benchchem.com/product/b040352#solubility-of-2-amino-3-5-dibromopyridine-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com